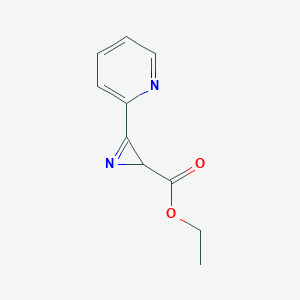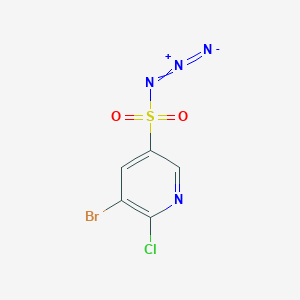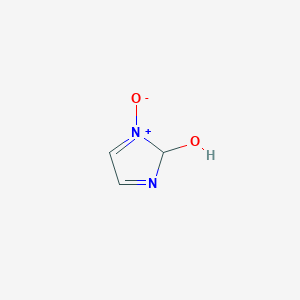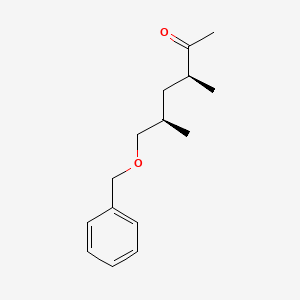![molecular formula C25H50N2 B14179339 4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] CAS No. 922731-39-3](/img/structure/B14179339.png)
4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] is a chemical compound known for its unique structure and properties It is a derivative of cyclohexylamine, featuring two cyclohexylamine groups connected by a methylene bridge, with additional alkyl substituents on the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] typically involves the reaction of cyclohexylamine derivatives with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction results in secondary amines.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The methylene bridge and alkyl substituents play a crucial role in determining its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar structure but lacks the additional alkyl substituents.
4,4’-Diaminodicyclohexylmethane: Another related compound with a similar core structure.
Bis(4-aminocyclohexyl)methane: A compound with similar functional groups but different substituents.
Uniqueness
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
922731-39-3 |
|---|---|
Fórmula molecular |
C25H50N2 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
N-(4-methylpentan-2-yl)-4-[[4-(4-methylpentan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C25H50N2/c1-18(2)15-20(5)26-24-11-7-22(8-12-24)17-23-9-13-25(14-10-23)27-21(6)16-19(3)4/h18-27H,7-17H2,1-6H3 |
Clave InChI |
CGSGPYNCGHIQCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)


![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)

